

# IUPAC name and structure of 6-(Chloromethyl)nicotinonitrile

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## Compound of Interest

Compound Name: 6-(Chloromethyl)nicotinonitrile

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An In-depth Technical Guide to **6-(Chloromethyl)nicotinonitrile**: Synthesis, Properties, and Applications in Medicinal Chemistry

**Authored by: A Senior Application Scientist**

## Introduction

In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with tailored pharmacological profiles.<sup>[1][2]</sup> Among these, pyridine-based scaffolds are of exceptional importance, with the nicotinonitrile (3-cyanopyridine) moiety being a well-established pharmacophore found in several marketed drugs.<sup>[3][4]</sup> This guide provides a comprehensive technical overview of **6-(Chloromethyl)nicotinonitrile**, a versatile bifunctional reagent that serves as a cornerstone for introducing the nicotinonitrile motif into nascent drug candidates.

This document delves into the core chemical properties, a detailed and field-proven synthetic protocol, and the strategic application of this building block in medicinal chemistry. The content is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize **6-(Chloromethyl)nicotinonitrile** in their research endeavors.

## Core Compound Profile: 6-(Chloromethyl)nicotinonitrile

**6-(Chloromethyl)nicotinonitrile**, systematically named 6-(chloromethyl)pyridine-3-carbonitrile, is a crystalline solid at room temperature. Its structure features a pyridine ring substituted with a nitrile group at the 3-position and a reactive chloromethyl group at the 6-position. This unique arrangement of functional groups—an electron-withdrawing nitrile and an electrophilic chloromethyl group—defines its chemical reactivity and utility as a synthetic intermediate.

### 1.1. Chemical Structure

The 2D structure of **6-(Chloromethyl)nicotinonitrile** is depicted below.

Caption: 2D Structure of **6-(Chloromethyl)nicotinonitrile**

### 1.2. Physicochemical and Safety Data

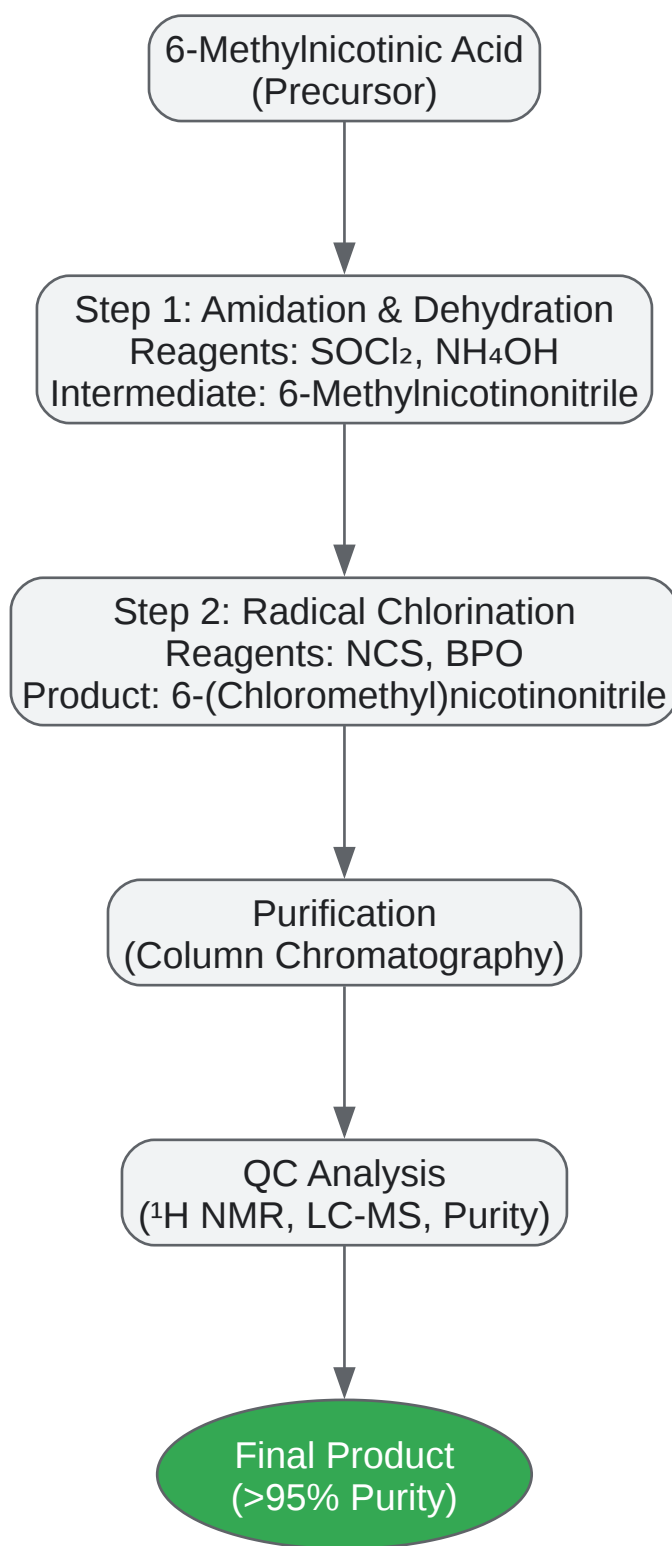
A summary of the key properties and identifiers for this compound is provided below. This data is essential for laboratory handling, reaction setup, and safety assessments.

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| IUPAC Name        | 6-(chloromethyl)pyridine-3-carbonitrile        | PubChem   |
| CAS Number        | 83640-36-2                                     | [5][6][7] |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub> | [5][6][7] |
| Molecular Weight  | 152.58 g/mol                                   | [5][6]    |
| Appearance        | Solid  | [5]       |
| Purity            | Typically >95%                                 | [5]       |
| Storage           | Inert atmosphere, 2-8°C                        | [7]       |
| SMILES            | <chem>C1CC=CC(C=N1)C#N</chem>                  | [7]       |
| InChI Key         | JWMUINMLGIWUHB-UHFFFAOYSA-N                    | [5]       |

## Synthesis Protocol: A Validated Approach

While several methods for the synthesis of substituted nicotinonitriles exist, a robust and scalable protocol for **6-(Chloromethyl)nicotinonitrile** is crucial for its consistent supply in research and development.<sup>[8][9][10]</sup> The following two-step procedure, starting from the commercially available 6-methylnicotinic acid, represents a reliable and well-precedented pathway.

### Workflow Overview



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Caption: Synthetic workflow for **6-(Chloromethyl)nicotinonitrile**.

## Step 1: Synthesis of 6-Methylnicotinonitrile from 6-Methylnicotinic Acid

**Principle:** The conversion of a carboxylic acid to a nitrile is a foundational transformation in organic synthesis. This protocol employs a one-pot procedure involving an initial conversion to an acyl chloride, followed by amidation and subsequent dehydration to yield the nitrile. This method is often preferred over direct dehydration of the amide due to milder conditions and higher yields.

### Methodology:

- **Reaction Setup:** To a solution of 6-methylnicotinic acid (1.0 eq) in an anhydrous chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, add thionyl chloride ( $\text{SOCl}_2$ , 1.2 eq) dropwise at  $0^\circ\text{C}$ .
- **Acyl Chloride Formation:** Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution. This step converts the carboxylic acid to the more reactive acyl chloride intermediate.
- **Amidation:** Cool the reaction mixture back to  $0^\circ\text{C}$ . Cautiously add an excess of concentrated aqueous ammonium hydroxide ( $\text{NH}_4\text{OH}$ , ~5.0 eq). This is a highly exothermic step and requires careful temperature control to prevent side reactions. The acyl chloride is converted in situ to 6-methylnicotinamide.
- **Dehydration:** After the amidation is complete, add phosphorus oxychloride ( $\text{POCl}_3$ , 2.0 eq) or trifluoroacetic anhydride (TFAA) as a dehydrating agent. Heat the mixture to reflux for 4-6 hours until TLC or LC-MS analysis indicates the complete consumption of the amide intermediate.
- **Work-up & Isolation:** Cool the reaction to room temperature and carefully quench by pouring it over crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Validation: The crude product, 6-methylnicotinonitrile, can be purified by flash chromatography or recrystallization. Its identity should be confirmed by  $^1\text{H}$  NMR (expecting a methyl singlet around  $\delta$  2.6 ppm) and mass spectrometry.

## Step 2: Radical Chlorination to 6-(Chloromethyl)nicotinonitrile

Principle: The conversion of the methyl group to a chloromethyl group is achieved via a free-radical halogenation. N-Chlorosuccinimide (NCS) is the chlorinating agent of choice as it maintains a low, steady concentration of chlorine radicals, which is critical for selectivity and preventing over-chlorination (i.e., formation of dichloromethyl or trichloromethyl species). A radical initiator, such as benzoyl peroxide (BPO) or AIBN, is required to start the chain reaction.

### Methodology:

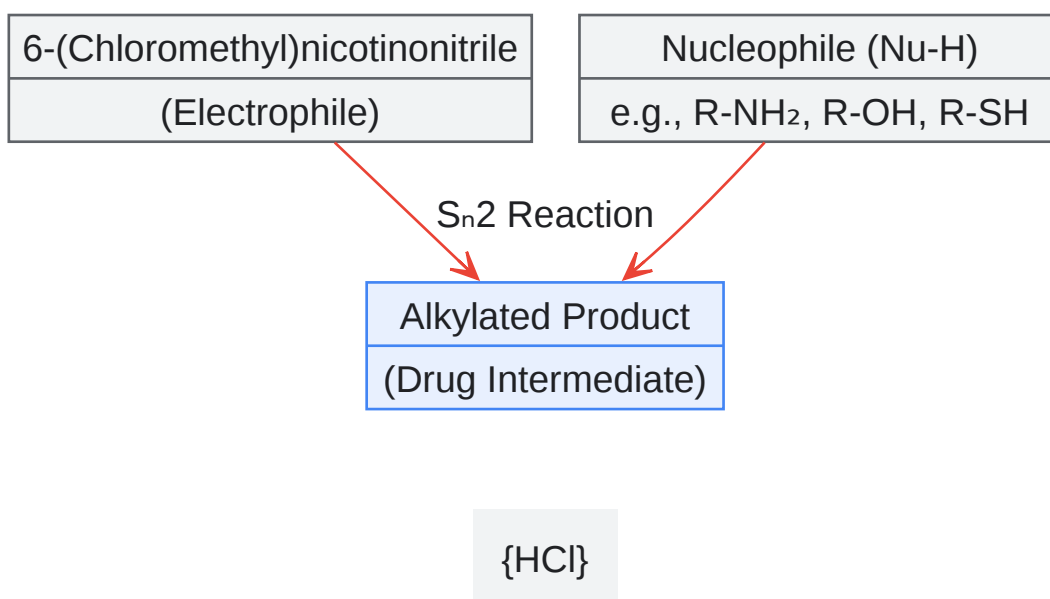
- Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the 6-methylnicotinonitrile (1.0 eq) from Step 1 in an anhydrous, non-polar solvent such as carbon tetrachloride ( $\text{CCl}_4$ ) or benzene.
- Initiation: Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO,  $\sim 0.05$  eq).
  - Expertise & Causality: Using a slight excess of NCS ensures complete conversion of the starting material. BPO is chosen as the initiator due to its suitable decomposition temperature, which aligns with the refluxing temperature of the solvent, ensuring a steady production of radicals to sustain the reaction.
- Propagation: Heat the mixture to reflux (approx.  $77^\circ\text{C}$  for  $\text{CCl}_4$ ). The reaction is often irradiated with a UV or a high-wattage visible light lamp to facilitate the homolytic cleavage of the initiator and promote the radical chain process.
- Monitoring (Self-Validation): The reaction progress must be meticulously monitored by TLC or GC-MS. The goal is to stop the reaction upon full consumption of the starting material to minimize the formation of the undesired dichlorinated byproduct. A key indicator is the disappearance of the starting material spot/peak and the appearance of a new, typically higher  $R_f$  product spot.

- **Work-up & Isolation:** Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with aqueous sodium thiosulfate to remove any remaining oxidant, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
- **Purification & Characterization:** The crude **6-(Chloromethyl)nicotinonitrile** should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
  - **Trustworthiness & Validation:** The final product's identity and purity must be confirmed.
    - **<sup>1</sup>H NMR:** Expect the disappearance of the methyl singlet ( $\delta$  ~2.6 ppm) and the appearance of a new singlet for the chloromethyl protons (CH<sub>2</sub>Cl) at a downfield-shifted position ( $\delta$  ~4.7 ppm). The aromatic protons will also be present.
    - **<sup>13</sup>C NMR:** A new peak for the CH<sub>2</sub>Cl carbon should appear around 45-50 ppm.
    - **Mass Spectrometry:** The mass spectrum should show the correct molecular ion peak with the characteristic isotopic pattern for a chlorine-containing compound (M<sup>+</sup> and M+2 peaks in a ~3:1 ratio).

## Reactivity and Application in Drug Discovery

The synthetic value of **6-(Chloromethyl)nicotinonitrile** lies in the high reactivity of the chloromethyl group, which acts as a potent electrophile. It is an excellent substrate for S<sub>N</sub>2 reactions, allowing for the covalent attachment of the nicotinonitrile moiety to a wide range of nucleophiles.

## Core Reactivity Profile



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Caption: Core S<sub>N</sub>2 reactivity of **6-(Chloromethyl)nicotinitrile**.

This reactivity makes it an ideal building block for introducing the (nicotinitrile)methyl group onto a core scaffold in a drug discovery program. The nitrile group itself is a valuable pharmacophore; it is metabolically stable and can act as a hydrogen bond acceptor or engage in dipole-dipole interactions within a target protein's active site.[4]

## Case Study: A Building Block for Kinase Inhibitors

The nicotinitrile scaffold is a key component of numerous kinase inhibitors.[3] For instance, the pyrido[2,3-d]pyrimidin-7(8H)-one core is used in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[11] **6-(Chloromethyl)nicotinitrile** is an ideal reagent for elaborating such cores.

**Illustrative Synthetic Application:** A common strategy in medicinal chemistry involves the N-alkylation of a heterocyclic core. For example, a pyrido[2,3-d]pyrimidinone core containing an N-H group can be readily alkylated with **6-(Chloromethyl)nicotinitrile** in the presence of a non-nucleophilic base like cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in a polar aprotic solvent such as DMF or acetonitrile.

Why this works:



- **Base:** The base deprotonates the N-H on the core scaffold, generating a more potent nucleophile.  $\text{Cs}_2\text{CO}_3$  is often favored as the large, soft cesium cation can coordinate with the reactants, accelerating the  $\text{S}_\text{N}2$  reaction.
- **Solvent:** A polar aprotic solvent (like DMF) is used because it effectively solvates the cations while leaving the nucleophilic anion relatively free, thereby increasing its reactivity.
- **Result:** This reaction efficiently forges a new carbon-nitrogen bond, linking the drug scaffold to the biologically important nicotinonitrile moiety. This strategy has been instrumental in the development of potent inhibitors for various therapeutic targets.<sup>[11][12]</sup>

## Conclusion

**6-(Chloromethyl)nicotinonitrile** is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity, combined with a robust and scalable synthetic route, makes it an invaluable building block for the synthesis of novel therapeutics. Understanding its chemical properties, mastering its synthesis, and appreciating its role as an electrophilic partner in  $\text{S}_\text{N}2$  reactions enables drug discovery teams to rapidly generate and optimize new chemical entities. The protocols and insights provided in this guide serve as a validated foundation for researchers aiming to leverage the power of the nicotinonitrile scaffold in their quest for next-generation medicines.

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